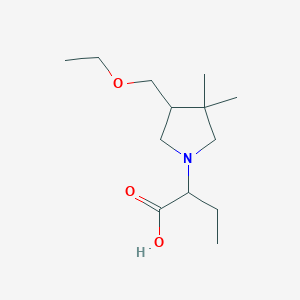
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine consists of a pyrazine ring with a chlorine atom at the 2-position and a 2,6-dimethylpiperidin-1-yl group at the 3-position.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g/mol.Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
Research on similar compounds to 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine, such as derivatives involving pyrazine and piperidine, has focused on their molecular structure and spectroscopic properties. For instance, Alphonsa et al. (2016) studied a compound with structural similarities, using techniques like FT-IR, NMR, and UV–Visible spectroscopy. They employed Density Functional Theory (DFT) for computational analysis, providing insights into electronic and charge transfer properties based on molecular orbitals and absorption spectra (Alphonsa et al., 2016).
Synthesis and Reactivity
The synthesis and reactivity of chloropyrazines and their derivatives have been a subject of study, leading to the development of new chemical compounds. For example, research by Bowie et al. (1972) explored the reactivity of chloronaphthyridines with hydrazine hydrate, resulting in pyrazol-5-ylpyridines and new pyrazolo-pyrimidines (Bowie et al., 1972).
Green Synthesis and Inhibition Studies
The compound has also been utilized in green synthesis processes. Chaudhry et al. (2017) used a similar chloropyridazine compound for synthesizing novel pyrazolylpyridazine amines, demonstrating moderate in vitro yeast α-glucosidase inhibition. This suggests potential applications in biochemical and pharmaceutical research (Chaudhry et al., 2017).
Surface Protection Activities
In industrial applications, derivatives of chloropyridazine have been studied for their potential in surface protection. Olasunkanmi et al. (2018) investigated the use of such derivatives for protecting mild steel surfaces in corrosive environments, highlighting their potential as corrosion inhibitors (Olasunkanmi et al., 2018).
Antibacterial Activity
Research has also explored the antibacterial properties of pyrazine derivatives. Foks et al. (2005) synthesized new pyrazine and pyridine derivatives, assessing their tuberculostatic and antibacterial activities, thus indicating their potential use in developing new antimicrobial agents (Foks et al., 2005).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives have shown various biological activities, indicating that they may affect multiple pathways .
Result of Action
It’s known that pyrrolopyrazine derivatives have shown various biological activities, indicating that they may have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can bind to specific proteins, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses. Additionally, this compound can impact cell proliferation, differentiation, and apoptosis, depending on the cell type and context .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or enzyme activities. At high doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. Additionally, this compound can affect the levels of specific metabolites, altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins, facilitating its uptake and distribution. Additionally, this compound may accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Propriétés
IUPAC Name |
2-chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-10(12)13-6-7-14-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCJFDNSCMBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


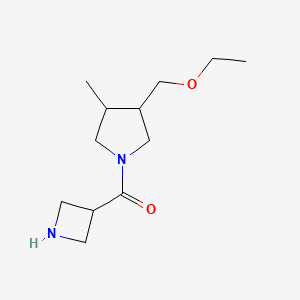


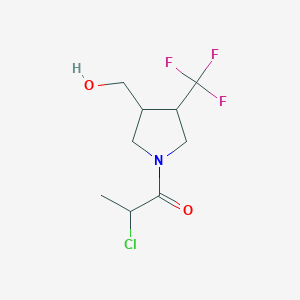

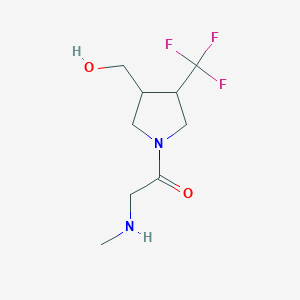
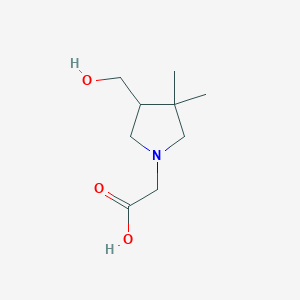


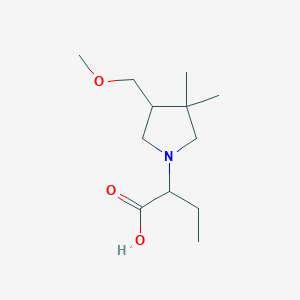
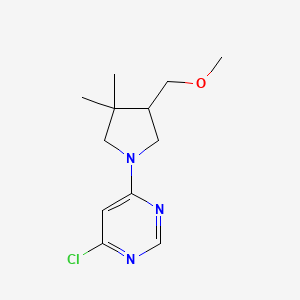
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)

